6-(4-Iodophenyl)pyridine-2-carboxylic acid
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Overview
Description
6-(4-Iodophenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C12H8INO2 It is a derivative of pyridine, featuring an iodine atom attached to a phenyl ring, which is in turn connected to the pyridine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-(4-Iodophenyl)pyridine-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Sodium azide, copper(I) iodide, and dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of azido derivatives or other substituted products.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
6-(4-Iodophenyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)pyridine-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)pyridine-2-carboxylic acid
- 6-(4-Chlorophenyl)pyridine-2-carboxylic acid
- 6-(4-Fluorophenyl)pyridine-2-carboxylic acid
Uniqueness
6-(4-Iodophenyl)pyridine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C12H8INO2 |
---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
6-(4-iodophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8INO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) |
InChI Key |
LKDAVRGCVPIHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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